molecular formula C9H9BrO B024917 3-(2-Bromophenyl)propanal CAS No. 107408-16-2

3-(2-Bromophenyl)propanal

Cat. No. B024917
CAS RN: 107408-16-2
M. Wt: 213.07 g/mol
InChI Key: LZYQKMVDCBFOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Bromophenyl)propanal and related compounds involves various methods. A notable approach is the TEMPO-catalyzed oxidation method, which offers reliable results for synthesizing brominated aldehydes (Jauch, 2000). Another method involves a base-catalyzed condensation reaction using substituted aldehydes and fluorinated acetophenone, as explored in the synthesis of chalcones (Rasool et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)propanal is characterized by the presence of a bromine atom on the aromatic ring, which significantly influences its chemical behavior. Structural characterizations often involve various spectroscopic methods, including NMR and mass spectrometry, as seen in similar brominated compounds (Thanigaimani et al., 2015).

Chemical Reactions and Properties

3-(2-Bromophenyl)propanal participates in various chemical reactions due to its reactive aldehyde group and the presence of the bromine atom. For instance, it can undergo Suzuki cross-coupling reactions (Rizwan et al., 2014) and can be a precursor in the synthesis of different organic compounds, including propargylamines (D’hooghe et al., 2004).

Physical Properties Analysis

The physical properties of 3-(2-Bromophenyl)propanal, like other brominated organic compounds, are influenced by the presence of the bromine atom. This can affect its melting and boiling points, solubility, and other physical characteristics.

Chemical Properties Analysis

Chemically, 3-(2-Bromophenyl)propanal exhibits typical aldehyde reactivity, such as undergoing condensation reactions. The bromine atom also imparts unique reactivity, allowing it to participate in halogenation and cross-coupling reactions. Its chemical properties are often studied using Density Functional Theory (DFT) and other computational methods to predict reactivity and interaction with other molecules (Kumari et al., 2014).

Scientific Research Applications

  • Chemotherapeutic Potential : The bromo derivative of propenamine, which includes 3-(2-Bromophenyl)propanal, shows remarkable activity against Trypanosoma cruzi infection, indicating potential as a chemotherapeutic agent for Chagas' disease (Pereira, de Castro, & Durán, 1998).

  • Pharmaceutical and Cosmetic Applications : Compounds like 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one, structurally related to 3-(2-Bromophenyl)propanal, show promising properties for potential applications in pharmaceuticals and cosmetics (Bhumannavar, 2021).

  • Synthesis of Building Blocks : An efficient method for synthesizing 3-bromo-2,2-dimethyl-propanal offers a versatile building block for compounds with two geminal methyl groups on a quaternary center (Jauch, 2000).

  • Antifungal Activity : Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, including a 4-bromophenyl derivative, demonstrate significant activity against pathogenic yeasts and molds (Buchta et al., 2004).

  • Molecular Structure Studies : Studies on compounds like (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one reveal insights into their molecular structures, important for drug design (Atioğlu et al., 2019).

  • Potential as Anti-inflammatory Agents : Some synthesized compounds from this family have shown potential as novel anti-inflammatory agents, despite having low antioxidant activity (Brahmana et al., 2021).

  • Synthesis of Daphenylline : 3-(2-Bromophenyl)propanal can be used in the synthesis of daphenylline, a complex organic compound, through a series of reactions including iron(III)-catalyzed aza-Cope-Mannich reactions (Wang et al., 2015).

  • Applications in Electronics and Photonics : The control over externally initiated polymerization of compounds like P3HT, derived from such chemical structures, benefits electronic and photonic devices (Bronstein & Luscombe, 2009).

  • Anticancer Activities : Derivatives like BOS-102 exhibit excellent anticancer activities in human lung cancer cells through the ROS-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

  • Optical Properties for Semiconductor Devices : Noncentrosymmetric chalcone derivatives, related to 3-(2-Bromophenyl)propanal, display promising nonlinear optical activities and thermal stability, useful in organic semiconductor devices (Shkir et al., 2019).

Safety and Hazards

Safety data suggests that contact with “3-(2-Bromophenyl)propanal” should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

3-(2-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQKMVDCBFOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450099
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)propanal

CAS RN

107408-16-2
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(2-Bromophenyl)propanal in the synthesis of Daphenylline?

A: 3-(2-Bromophenyl)propanal serves as the crucial starting point for constructing the complex ACDE ring system of Daphenylline. [] The synthesis, as described in the research, utilizes this compound and progresses through a series of reactions, including an iron(III)-catalyzed aza-Cope-Mannich reaction and a 6-exo-trig aryl radical-alkene cyclization, to ultimately achieve the desired Daphenylline structure. This specific synthetic route highlights the importance of the bromine and aldehyde functionalities present in 3-(2-Bromophenyl)propanal for the subsequent reaction steps.

Q2: Are there other synthetic routes to Daphenylline that utilize different starting materials?

A: While the provided research focuses on a specific synthetic route using 3-(2-Bromophenyl)propanal, [] exploring alternative synthetic pathways to Daphenylline is an active area of research. Different starting materials and reaction sequences may offer advantages in terms of yield, cost-effectiveness, or stereocontrol. Further investigation into the chemical literature and ongoing research efforts would be needed to provide a comprehensive answer to this question.

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